L-Lysine L-glutamate

Übersicht

Beschreibung

L-Lysine L-glutamate is a compound formed by the combination of two essential amino acids, L-lysine and L-glutamate. L-lysine is vital for proper growth and plays a crucial role in the production of carnitine, which transforms fatty acids into energy and lowers cholesterol levels . L-glutamate, on the other hand, is a key neurotransmitter in the brain and is involved in various metabolic processes . The combination of these two amino acids results in a compound that has significant applications in various fields, including nutrition, medicine, and biotechnology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Lysine L-glutamate can be synthesized through microbial fermentation processes. Corynebacterium glutamicum is commonly used for the industrial production of both L-lysine and L-glutamate . The fermentation process involves the use of substrates such as soybean meal, malt extract, corn steep liquor, and molasses . The production process is optimized by adjusting metabolic pathways and using specific strains of microorganisms to increase yield .

Industrial Production Methods: The industrial production of L-lysine and L-glutamate involves large-scale fermentation processes. The microorganisms used in these processes are genetically engineered to enhance the production of the desired amino acids. The fermentation process is carried out in bioreactors under controlled conditions, including temperature, pH, and oxygen levels . The resulting amino acids are then extracted and purified for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: L-Lysine L-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis and modification of the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving L-lysine and L-glutamate include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions involving L-lysine and L-glutamate include various derivatives and conjugates that have specific applications in the food, pharmaceutical, and biotechnology industries .

Wissenschaftliche Forschungsanwendungen

Biotechnology Applications

1.1. Amino Acid Production

L-Lysine and L-glutamate are critical in the fermentation industry, particularly in the production of amino acids. Microbial strains such as Corynebacterium glutamicum have been engineered to enhance the yield of L-lysine through metabolic engineering. Studies show that optimizing the tricarboxylic acid cycle can significantly improve L-lysine production by utilizing L-glutamate as an amino donor in biosynthesis pathways .

1.2. Genetic Engineering

Recent advancements have focused on modifying codon usage in Corynebacterium glutamicum to improve L-lysine production efficiency. By replacing standard codons with rare codons, researchers have successfully enhanced the expression of genes involved in lysine biosynthesis, leading to increased yields . The use of atmospheric and room-temperature plasma for mutagenesis has also been highlighted as a promising method for generating high-yielding strains without the safety concerns associated with traditional mutagenesis techniques .

Pharmaceutical Applications

2.1. Drug Delivery Systems

L-Lysine L-glutamate has potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can serve as carriers for various therapeutic agents, including anticancer drugs like doxorubicin. The copolymerization of L-lysine and L-glutamic acid can produce hydrogels that are useful for sustained drug release .

2.2. Vaccine Development

The compound is being explored for its role in vaccine development, where high molecular weight polymers derived from these amino acids can stimulate immune responses against specific antigens . This application is particularly relevant in developing novel vaccination strategies that require effective adjuvants.

Food Industry Applications

3.1. Flavor Enhancement and Preservation

In food science, this compound is utilized to enhance flavors and preserve food products. It has been shown to react with volatile compounds that cause rancidity, thereby improving the sensory qualities of food items such as rice . Additionally, it can promote mineral absorption, which is beneficial for nutritional fortification .

3.2. Nutritional Supplements

L-Lysine is well-known for its role in human nutrition, particularly in supporting immune function and calcium absorption. As a supplement combined with L-glutamate, it can enhance dietary intake of essential amino acids, making it valuable in health products aimed at specific populations such as athletes or those recovering from illness.

Case Studies

Wirkmechanismus

The mechanism of action of L-Lysine L-glutamate involves its interaction with various molecular targets and pathways. L-lysine plays a role in protein synthesis and calcium absorption, while L-glutamate acts as a neurotransmitter and is involved in energy production . The compound’s effects are mediated through its interaction with specific receptors and enzymes in the body, leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

L-Lysine L-glutamate can be compared with other similar compounds, such as:

L-Glutamic Acid: Both L-glutamic acid and L-glutamate are involved in neurotransmission and metabolic processes.

L-Threonine: Like L-lysine, L-threonine is an essential amino acid used in protein synthesis.

L-Tryptophan: This amino acid is a precursor to serotonin and is used in the treatment of mood disorders.

This compound is unique due to its combined properties of both L-lysine and L-glutamate, making it a versatile compound with diverse applications in various fields.

Biologische Aktivität

L-Lysine L-glutamate is a dipeptide composed of the amino acids L-lysine and L-glutamate. This compound has garnered attention in various fields, including nutrition, biochemistry, and pharmacology, due to its potential biological activities and applications.

1. Overview of L-Lysine and L-Glutamate

L-Lysine is an essential amino acid crucial for protein synthesis, hormone production, and calcium absorption. It plays a significant role in collagen formation and immune function.

L-Glutamate , on the other hand, is a non-essential amino acid that serves as a neurotransmitter in the brain and is involved in metabolic processes, including the synthesis of other amino acids.

2.1 Nutritional Impact

Research indicates that supplementation with L-lysine can influence dietary protein quality and growth metrics in various animal models. For instance, a study found that free lysine supplementation affected serum concentrations of multiple amino acids, suggesting its role in modulating metabolic pathways related to protein synthesis and nutrient absorption .

Table 1: Effects of L-Lysine Supplementation on Serum Amino Acid Levels

| Supplementation Level | Serum Lysine Level | Serum Arginine Level |

|---|---|---|

| Control | Baseline | Baseline |

| 1.5% | Increased | Stable |

| 3% | Significantly Increased | Decreased |

2.2 Metabolic Pathways

L-Lysine is synthesized from intermediates of the tricarboxylic acid (TCA) cycle, with L-glutamate serving as a precursor in its biosynthesis. This relationship is vital for understanding how metabolic engineering can enhance lysine production in microbial systems .

Case Study: Corynebacterium glutamicum

In Corynebacterium glutamicum, manipulation of metabolic pathways has shown that increasing the availability of L-glutamate can enhance L-lysine production. Specifically, altering enzyme activities related to the TCA cycle has been demonstrated to improve yields of both amino acids .

3. Pharmacological Applications

This compound has potential therapeutic applications due to its effects on neurotransmission and metabolism. Studies have explored its role in reducing anxiety and improving cognitive function through modulation of glutamatergic signaling pathways .

3.1 Neurotransmission

The clearance of L-glutamate from synaptic clefts is critical for preventing excitotoxicity. Research has characterized the transport mechanisms involved in this process, highlighting the importance of maintaining balanced levels of glutamate to support neural health .

4. Safety and Regulatory Considerations

This compound is included in formulations for specific medical conditions where dietary management is critical. Regulatory assessments have emphasized the need for safety evaluations concerning its use in food supplements and functional foods .

5. Conclusion

The biological activity of this compound underscores its significance in nutrition, metabolism, and potential therapeutic applications. Future research should focus on optimizing its use in dietary supplements and understanding its mechanisms of action within metabolic pathways.

Eigenschaften

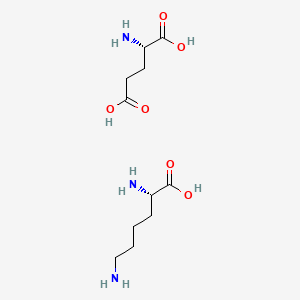

IUPAC Name |

2-aminopentanedioic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMROMWVNDUGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-52-6 | |

| Record name | L-Lysine L-glutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential benefits of using sugar beet thick juice for L-Lysine production compared to pure sucrose?

A1: Research suggests that sugar beet thick juice offers several advantages over pure sucrose for producing L-Lysine using Corynebacterium glutamicum. These benefits include:

- Faster Growth: C. glutamicum exhibits higher growth rates and consumes the carbon source more rapidly when grown on thick juice. []

- Increased Productivity: Thick juice leads to higher volumetric productivities of L-Lysine compared to pure sucrose. []

- Nutritional Contribution: Thick juice may provide additional nutrients like butyrate, citrate, NAD, and biotin, potentially reducing the need for supplementation. []

Q2: Can L-Lysine L-glutamate be used to fortify wheat flour? What are the benefits and challenges?

A2: Yes, this compound is a viable option for fortifying wheat flour.

- Benefits: It effectively increases the lysine content and lysine score of wheat flour, improving its nutritional value. [] Additionally, it can be incorporated into existing production lines without major alterations. []

- Challenges: Ensuring homogenous distribution of the compound within the flour is crucial. Research suggests achieving a coefficient of variation below 7.63% for adequate homogeneity. []

Q3: How does this compound contribute to the understanding of BMAA transport across the blood-brain barrier?

A3: Although not directly related to this compound, studies on the neurotoxin β‐N‐Methylamino‐l‐alanine (BMAA) provide valuable insights into how large neutral amino acids, including L-Lysine, are transported across the blood-brain barrier.

- Competitive Inhibition: Research has shown that L-Leucine, a large neutral amino acid, can inhibit BMAA uptake into the brain, suggesting they utilize the same transport system. [] This finding indicates that factors influencing neutral amino acid transport, such as diet, could potentially affect L-Lysine uptake into the brain as well.

Q4: What is the role of this compound in the study of bacterial growth?

A4: Research on Bacteroides melaninogenicus has shown that L-Lysine can inhibit the growth of certain strains of this bacterium. [] This finding suggests that the presence or absence of L-Lysine in the growth medium can be a determining factor for the growth of specific bacterial strains.

Q5: Can CRISPRi technology be utilized in the production of L-Lysine?

A5: While not directly demonstrated in the provided articles, CRISPRi technology holds potential for optimizing L-Lysine production in microbial cell factories. This technology allows for the fine-tuned regulation of gene expression, which can be used to:

- Enhance Production: Up-regulate genes involved in L-Lysine biosynthesis pathways. []

- Reduce Byproduct Formation: Down-regulate genes responsible for synthesizing undesirable byproducts, thereby increasing the yield of L-Lysine. []

Q6: Does the structure of this compound provide any insights into its properties?

A6: Although the articles don't delve deep into the specific spectroscopic data of this compound, its structure, composed of two amino acids, suggests it's a dipolar ion.

- Partial Molar Volume: Studies on similar dipolar ions indicate that their partial molar volumes are influenced by factors like chain length and temperature. [] This information could be valuable for understanding the behavior of this compound in solutions.

Q7: Can L-arabinose be utilized for the production of L-lysine?

A7: Yes, L-arabinose can be utilized by certain microbial cell factories to produce various amino acids, including L-lysine. This makes L-arabinose, particularly when derived from lignocellulosic biomass, a potential sustainable and renewable feedstock for L-lysine bioproduction. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.